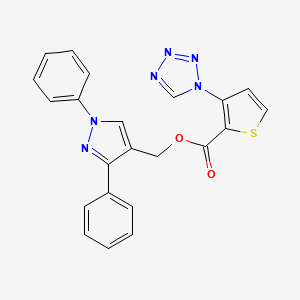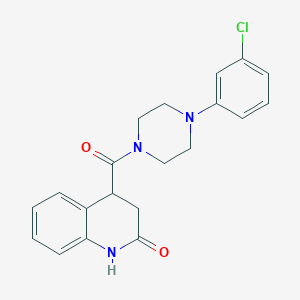![molecular formula C18H19BrN2O3 B7550623 [2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7550623.png)
[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a potent inhibitor of several enzymes and has been extensively studied for its role in cancer treatment and other diseases.
Mechanism of Action
[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone inhibits the activity of several enzymes by binding to their active sites. It has been shown to be a potent inhibitor of cyclin-dependent kinases, which are involved in cell cycle regulation. This compound also inhibits glycogen synthase kinase 3β, which is involved in the regulation of glucose metabolism. Additionally, this compound inhibits polo-like kinase 1, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell proliferation and migration. Additionally, this compound has been shown to improve glucose metabolism and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone is its potency as an enzyme inhibitor. It has been shown to be effective at inhibiting the activity of several enzymes at low concentrations. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the research on [2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone. One area of interest is the development of more soluble analogs of this compound that can be used in lab experiments. Additionally, there is potential for the development of this compound-based therapies for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of [2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone involves the reaction of 2-(4-bromophenoxy)pyridine-3-carboxylic acid with 2,6-dimethylmorpholine and 1,1'-carbonyldiimidazole in the presence of N,N-dimethylformamide. The final product is obtained after purification by column chromatography. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for industrial production.
Scientific Research Applications
[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several enzymes that are involved in cancer progression, including cyclin-dependent kinases, glycogen synthase kinase 3β, and polo-like kinase 1. This compound has also been studied for its role in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Properties
IUPAC Name |
[2-(4-bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-10-21(11-13(2)23-12)18(22)16-4-3-9-20-17(16)24-15-7-5-14(19)6-8-15/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKPGLDDIZZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7550547.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)
![4-N-cyclopropyl-2-N-[(3-morpholin-4-ylthiolan-3-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7550573.png)
![3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7550579.png)

![Furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7550612.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)

![N-[(3-acetamidophenyl)methyl]-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7550631.png)
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7550635.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7550653.png)
